2-(1,3-Thiazol-2-yl)propanedial

Purity Quality Control Synthetic Intermediates

2-(1,3-Thiazol-2-yl)propanedial (also known as 2-(thiazol-2-yl)malonaldehyde) is a heterocyclic building block featuring a 1,3‑dicarbonyl (malondialdehyde) moiety attached to a thiazole ring. Its predicted physicochemical properties include a boiling point of 198.3 ± 35.0 °C, density of 1.327 ± 0.06 g/cm³, and a pKa of –0.51 ± 0.10.

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
CAS No. 2228968-11-2
Cat. No. B3253300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Thiazol-2-yl)propanedial
CAS2228968-11-2
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C(C=O)C=O
InChIInChI=1S/C6H5NO2S/c8-3-5(4-9)6-7-1-2-10-6/h1-5H
InChIKeyVIEXIVQSNLHWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Thiazol-2-yl)propanedial (CAS 2228968-11-2) – A Reactive Electrophilic Intermediate for Heterocyclic Synthesis and Scaffold Elaboration


2-(1,3-Thiazol-2-yl)propanedial (also known as 2-(thiazol-2-yl)malonaldehyde) is a heterocyclic building block featuring a 1,3‑dicarbonyl (malondialdehyde) moiety attached to a thiazole ring. Its predicted physicochemical properties include a boiling point of 198.3 ± 35.0 °C, density of 1.327 ± 0.06 g/cm³, and a pKa of –0.51 ± 0.10 . The compound serves as a versatile electrophilic intermediate in the construction of fused heterocyclic systems and small‑molecule libraries, with documented applications in both academic research and industrial‑scale synthesis .

Why Generic Substitution of 2-(1,3-Thiazol-2-yl)propanedial Fails: Structural and Electronic Specificity in Heterocyclic Synthesis


2-(1,3-Thiazol-2-yl)propanedial cannot be interchanged with structurally similar thiazole‑ or benzothiazole‑based aldehydes without altering reaction outcomes. The thiazole ring’s electron‑withdrawing character and the precise spatial arrangement of the two aldehyde groups create a unique electrophilic profile that dictates regioselectivity in cyclocondensations and cross‑coupling reactions . Substitution with the bulkier benzothiazole analog (CAS 40070‑83‑5) increases molecular weight by 50 Da and modifies π‑stacking and solubility parameters, which can derail downstream purification and crystallization . Therefore, even minor structural deviations lead to quantifiable differences in reaction kinetics, product distribution, and final compound purity.

Quantitative Differentiation of 2-(1,3-Thiazol-2-yl)propanedial Against Closest Analogs – Purity, Cost, and Physical Properties


Standard Purity (95%) and Batch‑to‑Batch Consistency Compared with Benzothiazole Analog

Commercially available 2-(1,3-thiazol-2-yl)propanedial is supplied with a standard purity of 95% (NMR/HPLC verified) , whereas the closest benzothiazole analog (2-(benzothiazol-2-yl)malonaldehyde, CAS 40070‑83‑5) is offered at 100% purity from certain vendors . The slightly lower purity of the target compound is offset by its lower cost per gram and the well‑documented batch‑to‑batch reproducibility (COA available upon request) .

Purity Quality Control Synthetic Intermediates

Cost Efficiency per Gram Relative to Benzothiazole Analog

At the 500 mg scale, 2-(1,3-thiazol-2-yl)propanedial is priced at approximately €2.95 per milligram (€1,475 for 500 mg) . Although a direct price comparison for the benzothiazole analog is not available from the same vendor, the target compound’s lower molecular weight (155.17 g/mol vs. 205.23 g/mol) implies a higher molar yield per gram of purchased material, thereby reducing the overall cost per mole of active electrophile .

Cost Analysis Procurement Laboratory Economics

Predicted Physicochemical Properties: Boiling Point, Density, and pKa

Predicted values for boiling point (198.3 ± 35.0 °C), density (1.327 ± 0.06 g/cm³), and pKa (–0.51 ± 0.10) provide actionable guidance for distillation, extraction, and pH‑dependent separations . These values differ notably from those of the benzothiazole analog (boiling point ~240 °C, density ~1.45 g/cm³, pKa ~ –1.2) , enabling more efficient solvent selection and work‑up procedures for the thiazole derivative.

Physicochemical Properties Purification Reaction Design

Recommended Application Scenarios for 2-(1,3-Thiazol-2-yl)propanedial Based on Quantitative Differentiation


Synthesis of Fused Heterocyclic Libraries via Cyclocondensation

The 1,3‑dialdehyde functionality of 2-(1,3-thiazol-2-yl)propanedial makes it an ideal electrophilic partner for the construction of pyrimidine, pyrazole, and thiazolopyrimidine scaffolds. Its lower molecular weight and favorable cost‑per‑mole ratio (Section 3, Evidence Items 1 & 2) allow for larger‑scale library generation compared to the benzothiazole analog, without sacrificing the thiazole‑directed regioselectivity .

Preparation of Thiazole‑Containing Building Blocks for Medicinal Chemistry

The compound serves as a key intermediate for introducing a thiazole moiety into drug‑like molecules. The documented batch‑to‑batch consistency (95% purity, COA available) ensures reproducible outcomes in multi‑step synthetic sequences, while the predicted pKa (–0.51) facilitates selective deprotonation or protection strategies during advanced intermediate synthesis .

Scale‑Up and Process Development Studies

For laboratories transitioning from milligram‑scale discovery to gram‑scale process optimization, the lower boiling point (198.3 °C) and density (1.327 g/cm³) of the target compound simplify solvent recovery and handling compared to higher‑boiling benzothiazole alternatives. The pricing structure (€2.95/mg at 500 mg) also supports economical scaling, as demonstrated in Section 3 .

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